molecular formula C11H18NO3P B8750693 diethyl 2-aminobenzylphosphonate CAS No. 104167-26-2

diethyl 2-aminobenzylphosphonate

Cat. No.: B8750693
CAS No.: 104167-26-2
M. Wt: 243.24 g/mol
InChI Key: IXEYLKJSMYPNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 2-aminobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16NO3P It is a derivative of phosphonic acid and contains both an amino group and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-aminobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aryl halide in the presence of a base. This reaction typically requires a palladium catalyst and can be accelerated using microwave irradiation . Another method involves the reaction of diaryliodonium salts with phosphites under visible-light illumination, which provides a variety of aryl phosphonates .

Industrial Production Methods

Industrial production of diethyl [(2-aminophenyl)methyl]phosphonate often involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-aminobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 2-aminobenzylphosphonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

104167-26-2

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)aniline

InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3

InChI Key

IXEYLKJSMYPNFF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1N)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.13 g of (2-nitro-benzyl)-phosphonic acid diethyl ester) in ethanol are hydrogenated with Pd—C as a catalyst for 5 hours at rt and ambient pressure. The catalyst is removed by filtration and from the filtrate obtained solvent is evaporated. (2-Amino-benzyl)-phosphonic acid diethyl ester is obtained.
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